7-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 241.04 g/mol. It is characterized by its off-white solid appearance and is known for its high purity, typically exceeding 98% . The compound features a bromine atom at the 7-position of the indazole ring and a carboxylic acid group at the 3-position, contributing to its chemical reactivity and biological activity.
Indazole derivatives have been explored as potential inhibitors for various enzymes due to their ability to form hydrogen bonds and participate in aromatic interactions []. The carboxylic acid group in 7-Bromo-1H-indazole-3-carboxylic acid could further enhance these interactions, making it a candidate for inhibitor development in specific biological processes.
The indazole scaffold is present in several FDA-approved drugs []. 7-Bromo-1H-indazole-3-carboxylic acid could serve as a starting material for the synthesis of novel indazole-based compounds with potential therapeutic applications. Researchers might explore its use in medicinal chemistry by introducing various substituents and studying their biological activity.
Carboxylic acids are frequently used as functional group interconversion points in organic synthesis. 7-Bromo-1H-indazole-3-carboxylic acid could be a valuable intermediate for the preparation of more complex indazole derivatives with desired functionalities.
The chemical reactivity of 7-Bromo-1H-indazole-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:
These reactions make it a versatile intermediate in organic synthesis.
7-Bromo-1H-indazole-3-carboxylic acid has been studied for its potential biological activities. It has shown promise as an inhibitor of specific enzymes, such as CYP1A2, which plays a role in drug metabolism . Additionally, compounds with similar structures have been investigated for their anti-inflammatory and anti-cancer properties, suggesting that 7-Bromo-1H-indazole-3-carboxylic acid may possess similar therapeutic potential.
Several methods have been reported for synthesizing 7-Bromo-1H-indazole-3-carboxylic acid:
These methods highlight the compound's accessibility in laboratory settings.
7-Bromo-1H-indazole-3-carboxylic acid finds applications in various fields:
Its versatility makes it valuable in both academic research and industrial applications.
Studies on the interactions of 7-Bromo-1H-indazole-3-carboxylic acid with biological targets have indicated its potential as a modulator of enzyme activity. Specifically, it has been noted for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can aid in predicting pharmacokinetic properties and optimizing drug formulations .
Several compounds share structural similarities with 7-Bromo-1H-indazole-3-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Bromo-1H-indazole-3-carboxylic acid | C8H5BrN2O2 | Similar structure; different bromine position |
7-Chloro-1H-indazole-3-carboxylic acid | C8H6ClN2O2 | Chlorine instead of bromine |
Ethyl 7-bromo-1H-indazole-3-carboxylate | C10H9BrN2O2 | Ester derivative; used in organic synthesis |
The uniqueness of 7-Bromo-1H-indazole-3-carboxylic acid lies in its specific bromination pattern and carboxylic functionality, which influence its biological activity and reactivity compared to other indazole derivatives. This specific arrangement allows it to interact differently with biological targets, potentially leading to distinct pharmacological effects.